Product packaging for Methyl (3-iodophenyl)carbamate(Cat. No.:CAS No. 113932-81-3)

Methyl (3-iodophenyl)carbamate

Cat. No.: B15374032
CAS No.: 113932-81-3
M. Wt: 277.06 g/mol
InChI Key: JXFFZYQBFVGBRE-UHFFFAOYSA-N
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Description

Methyl (3-iodophenyl)carbamate is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It features a carbamate group, a functional moiety known for its proteolytic and metabolic stability, as well as its ability to penetrate cell membranes . The carbamate group is a common structural motif in pharmaceuticals and is considered an analogue of the peptide bond, making it valuable in the design of enzyme inhibitors and various bioactive molecules . The iodine substituent on the phenyl ring makes this compound a versatile synthetic intermediate. The iodine atom can be further functionalized using cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create a diverse array of derivatives for structure-activity relationship (SAR) studies. Research into carbamate derivatives has shown their potential as pseudo-irreversible inhibitors of enzymes like cholinesterases, which are targets in neurodegenerative conditions . As such, this compound serves as a valuable building block for researchers developing new therapeutic agents or biochemical probes. This product is intended for research purposes in a controlled laboratory environment only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8INO2 B15374032 Methyl (3-iodophenyl)carbamate CAS No. 113932-81-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113932-81-3

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

methyl N-(3-iodophenyl)carbamate

InChI

InChI=1S/C8H8INO2/c1-12-8(11)10-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11)

InChI Key

JXFFZYQBFVGBRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=CC=C1)I

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 3 Iodophenyl Carbamate and Its Analogues

Established Chemical Synthesis Pathways to Methyl (3-iodophenyl)carbamate

The traditional synthesis of aryl carbamates like this compound typically involves the reaction of an aryl amine with a carbonylating agent. A common and direct method is the reaction of 3-iodoaniline (B1194756) with methyl chloroformate. This reaction is usually performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Another established route proceeds via an isocyanate intermediate. 3-iodophenyl isocyanate, which can be generated from 3-iodoaniline, readily reacts with methanol (B129727) to yield the desired this compound.

Beyond these direct approaches, classical name reactions for carbamate (B1207046) synthesis are also applicable. These include:

The Hofmann Rearrangement : This reaction converts a primary amide, in this case, 3-iodobenzamide, into a carbamate with one fewer carbon atom. The classical method uses harsh conditions, such as an alkaline solution of bromine, which can be unreliable. acs.org

The Curtius Rearrangement : This method involves the thermal decomposition of an acyl azide (B81097) (derived from 3-iodobenzoic acid) to an isocyanate, which is then trapped by methanol. nih.gov While effective, this one-pot transformation often uses diphenylphosphoryl azide (DPPA), which presents toxicity and purification challenges. nih.gov

Phosgene-based methods : The use of highly toxic phosgene (B1210022) or its derivatives to react with 3-iodoaniline is a well-known but hazardous method for producing the isocyanate intermediate or directly forming the carbamate. nih.gov

These established methods, while functional, often suffer from drawbacks such as the use of hazardous reagents, harsh reaction conditions, and the generation of toxic byproducts, prompting the development of more advanced and safer protocols.

Exploration of Novel and Environmentally Conscious Synthetic Protocols for Carbamates

Recent research has focused on developing new synthetic routes to carbamates that are safer, more efficient, and environmentally benign. These modern methodologies are applicable to the synthesis of this compound and its diverse analogues.

Copper-catalyzed reactions have emerged as a powerful tool for C-N bond formation, offering milder alternatives to traditional methods.

One notable approach is the Chan-Lam coupling , which involves the cross-coupling of an aryl boronic acid with an amine or alcohol. youtube.com For the synthesis of N-aryl carbamates, a variation of this reaction uses azidoformates and arylboronic acids in the presence of a copper catalyst. nih.gov This reaction can proceed at room temperature in an open flask without the need for additional bases or ligands. nih.gov

Another innovative copper-catalyzed method involves the coupling of amines with carbazates. organic-chemistry.orgnih.govacs.org This protocol utilizes a copper(II) bromide (CuBr₂) catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) to generate alkoxycarbonyl radicals from carbazates under mild conditions. organic-chemistry.org The reaction shows broad substrate scope, accommodating both aromatic and aliphatic amines. organic-chemistry.orgorganic-chemistry.org

Catalyst SystemReactantsKey FeaturesReference(s)
CuClArylboronic acids, AzidoformatesRoom temperature, no additional base/ligand needed. nih.gov
CuBr₂ / TBHPAmines, CarbazatesMild conditions, generates alkoxycarbonyl radicals. organic-chemistry.org

Hypervalent iodine reagents have gained prominence as mild and selective oxidizing agents in organic synthesis. They offer a safer and more sustainable alternative for executing the Hofmann rearrangement.

Instead of stoichiometric and often harsh classical reagents, modern protocols utilize hypervalent iodine species generated in situ. A common system involves using a catalytic amount of iodobenzene (B50100) (PhI) with an oxidant such as Oxone. organic-chemistry.orgorganic-chemistry.orgacs.orgresearchgate.net This reaction is typically performed in aqueous methanol, which serves as both the solvent and the nucleophile to trap the isocyanate intermediate, directly yielding the methyl carbamate. organic-chemistry.orgorganic-chemistry.org The addition of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to significantly accelerate the reaction. organic-chemistry.orgacs.orgresearchgate.netepa.gov This catalytic approach is more cost-effective and sustainable than methods requiring stoichiometric hypervalent iodine reagents. organic-chemistry.org

Reagent SystemSubstrateKey ConditionsOutcomeReference(s)
PhI (catalytic), OxoneCarboxamidesAqueous Methanol, HFIP co-solvent, 40°CHigh yields of corresponding carbamates. organic-chemistry.orgacs.org
PhI (stoichiometric), OxoneAlkylcarboxamidesMethanolStable methyl carbamates, easily isolated. organic-chemistry.org

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several strategies have been developed for the synthesis of carbamates that align with these principles.

A primary focus has been the replacement of toxic phosgene with carbon dioxide (CO₂), which is an abundant, non-toxic, and renewable C1 source. nih.govpsu.edursc.org The direct synthesis of carbamates from CO₂, amines, and alcohols is a halogen-free process that can be promoted by basic catalysts. psu.edursc.org Although this reaction can be limited by thermodynamics and water production, the use of dehydrating agents can shift the equilibrium to favor product formation. psu.edu

Urea (B33335) is another eco-friendly carbonyl source that can be used in place of phosgene. rsc.orgresearchgate.net Catalytic systems, such as TiO₂–Cr₂O₃/SiO₂, have been developed to facilitate the synthesis of N-substituted carbamates from amines, urea, and alcohols, with the catalyst being reusable over several runs. rsc.org

Other green approaches include:

Microwave-assisted synthesis : This technique can lead to an efficient, solvent-free, and catalyst-free synthesis of carbamates, for instance from cellulose (B213188) and urea. nih.gov

Solvent-free protocols : An efficient, solvent-free methodology has been developed to prepare primary carbamates in high yield using sodium cyanate, an alcohol or phenol, and trichloroacetic acid. banglajol.info

Three-component coupling : The coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) provides an efficient route to carbamates under mild conditions. organic-chemistry.org

Solid-Phase Synthesis Strategies for Carbamate Scaffolds

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries for screening purposes. This methodology has been successfully applied to the synthesis of carbamate scaffolds. nih.gov

A notable strategy involves the use of Merrifield's resin as the solid support. nih.govnih.gov In this approach, amines or anilines are coupled to the resin via a CO₂ linker. The reaction is typically promoted by cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI). nih.govnih.gov This method allows for complete conversions and convenient purification, making it ideal for constructing large combinatorial libraries of carbamate-containing molecules. nih.gov The conditions are mild enough that chiral substrates can be used without racemization. nih.gov

The ability to construct diverse molecular scaffolds is crucial for drug discovery and materials science. mdpi.com Solid-phase synthesis offers a modular and efficient way to build complex molecules around a central carbamate core, allowing for systematic variation of substituents to explore structure-activity relationships. mdpi.com

Mechanistic Elucidation of Formation Reactions for the Carbamate Moiety

Understanding the reaction mechanism is fundamental to optimizing existing synthetic methods and developing new ones. The formation of the carbamate group has been the subject of detailed mechanistic studies.

Rearrangement Reactions : In the Hofmann and Curtius rearrangements , the key mechanistic step is the formation of an isocyanate intermediate. nih.govorganic-chemistry.org This intermediate is then attacked by a nucleophile, such as an alcohol, to form the carbamate. In the hypervalent iodine-mediated Hofmann rearrangement, an amidoiodane intermediate is proposed, which undergoes reductive elimination and a 1,2-shift to produce the isocyanate. organic-chemistry.org

Reactions involving CO₂ : When carbon dioxide is used as the carbonyl source, the mechanism typically involves the initial reaction between an amine and CO₂ to form a carbamic acid intermediate. nih.govacs.org The subsequent steps depend on the specific reaction conditions. Detailed kinetic and mechanistic studies, often employing NMR spectroscopy and computational analysis, have shown that the reaction can proceed through multiple parallel pathways involving CO₂, carbonic acid, and bicarbonate, with the dominant path being pH-dependent. nih.govacs.orgacs.org In base-mediated reactions, such as with tetramethylguanidine (TMG), computational and experimental evidence suggests that the base deprotonates the amine as it attacks a free CO₂ molecule, rather than the TMG-CO₂ adduct acting as a direct carboxylating agent. rsc.orgrsc.org

Catalytic Reactions : For the copper-catalyzed coupling of amines with carbazates, mechanistic investigations, including radical trapping experiments, point towards a radical pathway. organic-chemistry.org The proposed mechanism involves the generation of an alkoxycarbonyl radical from the carbazate, which then couples with the amine. organic-chemistry.org In contrast, the Chan-Lam coupling is thought to proceed via a different mechanism, involving the coupling of two nucleophiles (an aryl organoboron compound and an amine) on the copper center. youtube.com

Nucleophilic Deprotection : Even the cleavage of carbamates has been mechanistically studied. A nucleophilic deprotection protocol using 2-mercaptoethanol (B42355) is supported by computational studies to proceed via an Sₙ2 mechanism. organic-chemistry.org

Chemical Reactivity, Transformation, and Mechanistic Studies of Methyl 3 Iodophenyl Carbamate

Reactivity Profiles of the Carbamate (B1207046) Group

The carbamate functional group (-NHCOOCH₃) in Methyl (3-iodophenyl)carbamate is a significant determinant of the molecule's reactivity. While often employed as a protecting group for amines due to its general stability, it is also an active participant in several chemical reactions. organic-chemistry.org

The N-H proton of the carbamate is acidic and can be removed by a strong base. The resulting anion plays a crucial role in directing ortho metalation (DoM) reactions, a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgacs.org In this capacity, the carbamate acts as a directed metalation group (DMG), guiding organolithium reagents to deprotonate the aromatic ring at the positions ortho to the carbamate (the C2 or C4 positions). acs.orgnih.gov The N,N-disubstituted carbamate group, particularly -OCONEt₂, is recognized as one of the most powerful DMGs. acs.orgresearchgate.net

Beyond its role as a directing group, the carbamate moiety can undergo specific transformations. For instance, carbamates can react with reagents like trimethylaluminum (B3029685) and an amine (e.g., piperidine) to yield urea (B33335) derivatives. taylorandfrancis.com Furthermore, under specific nucleophilic conditions, the carbamate can be cleaved for deprotection purposes. A notable method involves using 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide (DMAc) at elevated temperatures, which proceeds via a proposed SN2 mechanism. organic-chemistry.org

Chemical Transformations Involving the Aryl Iodide Moiety

The iodine atom attached to the phenyl ring is a highly versatile functional group, primarily serving as an excellent leaving group in a variety of transition metal-catalyzed reactions.

The aryl iodide moiety of this compound is an ideal substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions typically involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a palladium(II) intermediate. youtube.comnih.gov

Transmetalation : An organometallic coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium(II) complex, displacing the iodide. youtube.comnih.gov This is often the rate-determining step. nih.gov

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comnih.gov

Common cross-coupling reactions applicable to this compound include the Suzuki-Miyaura and Stille reactions, valued for their mild conditions and functional group tolerance. nih.govresearchgate.net

Table 1: Representative Cross-Coupling Reactions for Aryl Iodides

Reaction Name Coupling Partner (R-M) Typical Catalyst Typical Base Product (Ar-R)
Suzuki-Miyaura Boronic Acid/Ester (R-B(OR)₂)Pd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Aryl-Aryl, Aryl-Alkyl
Stille Organostannane (R-SnBu₃)Pd(PPh₃)₄Not requiredAryl-Aryl, Aryl-Vinyl
Heck AlkenePd(OAc)₂, PdCl₂Et₃N, K₂CO₃Aryl-Alkene
Sonogashira Terminal AlkynePd(PPh₃)₄, CuIEt₃N, PiperidineAryl-Alkyne
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃ + LigandNaOt-Bu, K₃PO₄Aryl-Amine

The carbamate group in this compound can direct lithiation to the ortho positions (C2 and C4). wikipedia.org This process, known as Directed ortho Metalation (DoM), involves the coordination of an organolithium reagent (like n-butyllithium or s-butyllithium) to the carbamate's carbonyl oxygen, followed by deprotonation of the nearest ring proton. wikipedia.orgacs.org

This regioselective lithiation generates a powerful nucleophile that can react with a wide range of electrophiles to introduce new functional groups. However, the presence of iodine at the meta-position (C3) introduces a potential competing reaction: halogen-metal exchange. The outcome—ortho-lithiation versus iodine-lithium exchange—can depend on the specific organolithium reagent, solvent, and temperature. The resulting aryllithium intermediate, whether at C2/C4 or C3, can be trapped by various electrophiles. acs.org

Table 2: Functionalization via Directed Metalation of an Aryl Carbamate

Electrophile Reagent Introduced Functional Group
Aldehydes/KetonesRCHO, R₂COHydroxyalkyl
Carbon DioxideCO₂ (gas)Carboxylic Acid
Alkyl HalidesR-XAlkyl
DisulfidesR-S-S-RThioether
IodineI₂Iodo
Silyl HalidesR₃SiClSilyl

Investigations into Intramolecular and Intermolecular Reactions

This compound can theoretically participate in both intramolecular and intermolecular reactions. Cross-coupling and directed metalation are prime examples of intermolecular reactions, involving interaction with external reagents.

An important intramolecular reaction for related O-aryl carbamates is the anionic ortho-Fries (AoF) rearrangement. nih.gov This reaction involves the migration of the carbamoyl (B1232498) group from the oxygen atom to an ortho carbon position on the aromatic ring, typically initiated by a strong base at temperatures higher than those used for DoM. nih.gov While extensively studied for O-aryl carbamates, the analogous rearrangement for N-aryl carbamates like the title compound is less common but represents a potential intramolecular transformation pathway under specific conditions.

Kinetic and Thermodynamic Parameters of Reactions

The rates of reactions involving this compound are influenced by various factors. In palladium-catalyzed cross-coupling, the electronic properties of the coupling partners can affect the rate-determining transmetalation step. Studies on Suzuki-Miyaura reactions have shown that electron-withdrawing substituents on the boronic acid partner can accelerate the reaction, which is consistent with a mechanism involving coordination of an alkoxide ligand to the boron atom. uwindsor.ca

Radical Medium koverall (M⁻¹s⁻¹)
HO•Gas Phase1.58 x 10¹¹
HO•Water3.0 x 10⁹
HO•Pentyl Ethanoate (Lipid)3.8 x 10⁹
HOO•Gas Phase3.7 x 10³
HOO•Water5.3 x 10¹

Data adapted from a computational study on 3-morpholinopropyl phenyl carbamate. researchgate.net

Degradation Mechanisms in Controlled Chemical Environments (e.g., Radical Reactions)

The degradation of carbamates in the presence of reactive species like hydroxyl radicals (HO•) is crucial for understanding their environmental fate and stability. researchgate.net Theoretical studies have elucidated the primary mechanisms of these degradation reactions. researchgate.net

Two major pathways for the reaction with HO• are:

Hydrogen Atom Transfer (HAT) : The radical abstracts a hydrogen atom from the molecule. For an aryl carbamate, the most likely sites are the N-H proton of the carbamate group or a C-H bond on the phenyl ring. Computational studies suggest that HAT from the N-H group is a dominant and very fast process. researchgate.net

Radical Adduct Formation (RAF) : The radical adds directly to the aromatic ring, forming a cyclohexadienyl radical intermediate. This pathway is also found to be significant and competes with the HAT mechanism. researchgate.net

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation and dynamic behavior of molecules like methyl (3-iodophenyl)carbamate. While specific high-resolution NMR conformational analyses for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on similar carbamate-containing molecules. nih.govchemrxiv.org

The conformational landscape of carbamates is influenced by the potential for rotation around the C-N and C-O bonds, leading to different spatial arrangements of the substituent groups. nih.gov Temperature-dependent NMR studies can reveal the presence of different conformers and the energy barriers between them. For instance, at lower temperatures, the exchange between different conformational states may slow down sufficiently to be observed as separate sets of peaks in the NMR spectrum. chemrxiv.org

In a typical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the presence of the iodo and carbamate (B1207046) substituents. The N-H proton signal can be broad and its chemical shift may vary with solvent and concentration due to hydrogen bonding.

For related carbamate monomers, NMR spectroscopy has been used to identify the presence of multiple conformational ensembles in solution. nih.gov For example, in a study of a Boc-carbamate monomer, temperature-dependent NMR revealed distinct signals for amide protons at low temperatures, indicating the co-existence of at least three unique local environments. nih.gov Such studies highlight the potential of NMR to probe the subtle conformational preferences in carbamate systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH~7.0 - 7.8~115 - 140
NHVariable (e.g., ~6.5 - 8.0)-
CH₃~3.7~52
C=O-~154
C-I-~95

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis in Research

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. For this compound, these techniques are crucial for identifying characteristic vibrational modes associated with the carbamate group, the aromatic ring, and the carbon-iodine bond.

Key expected vibrational frequencies for this compound would include:

N-H stretching: A band in the region of 3200-3400 cm⁻¹, which can be influenced by hydrogen bonding.

C-H stretching (aromatic and methyl): Bands typically appearing between 2800-3100 cm⁻¹.

C=O stretching (amide I band): A strong absorption around 1680-1730 cm⁻¹, characteristic of the carbamate carbonyl group.

N-H bending (amide II band): Usually found in the 1500-1550 cm⁻¹ region.

C-N stretching: Vibrations in the 1200-1350 cm⁻¹ range.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region.

C-I stretching: A weaker absorption expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-I bond would be expected to show distinct signals in the Raman spectrum.

Table 2: Characteristic FT-IR Frequencies for Phenyl Carbamates (Based on data from related compounds) rsc.org

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
N-H Stretch3200 - 3400
C=O Stretch (Amide I)1680 - 1730
N-H Bend (Amide II)1500 - 1550
C-N Stretch1200 - 1350
C-O Stretch1000 - 1300

Mass Spectrometry for Elucidating Reaction Intermediates and Pathways

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through their fragmentation patterns. In the context of this compound, mass spectrometry can be used to confirm its molecular formula and to study its behavior in various chemical reactions by identifying intermediates and products. nih.gov

The fragmentation of this compound under mass spectrometric conditions would be expected to follow pathways characteristic of both aromatic iodides and carbamates. Key fragmentation processes could include:

Loss of the methyl group: [M - CH₃]⁺

Loss of the methoxy (B1213986) group: [M - OCH₃]⁺

Loss of the carbamate side chain: leading to an iodophenyl radical cation.

Cleavage of the C-I bond: resulting in a phenylcarbamate fragment and an iodine radical. docbrown.info

Decarboxylation: loss of CO₂.

The study of reaction intermediates is crucial for understanding reaction mechanisms. Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize transient species in solution. nih.gov For instance, in reactions involving this compound, ESI-MS could potentially identify intermediates formed during transformations of the carbamate group or reactions at the iodinated phenyl ring. rsc.org

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

Fragment IonProposed Structure
[M]⁺[C₈H₈INO₂]⁺
[M - CH₃]⁺[C₇H₅INO₂]⁺
[M - OCH₃]⁺[C₇H₅IN]⁺
[M - COOCH₃]⁺[C₆H₅IN]⁺
[C₆H₄I]⁺Iodophenyl cation

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been specifically reported in the Cambridge Structural Database, analysis of related structures, such as those of other phenyl carbamates and halo-substituted aromatic compounds, can provide valuable insights into its likely solid-state architecture. nih.govnih.gov

The crystal packing of this compound would likely be governed by a combination of intermolecular interactions, including:

Hydrogen Bonding: The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. This can lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks. nih.gov

Halogen Bonding: The iodine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom (e.g., oxygen or nitrogen) of a neighboring molecule.

The conformation of the molecule in the solid state, including the planarity of the carbamate group and the dihedral angle between the phenyl ring and the carbamate plane, would be precisely determined by X-ray diffraction.

Integration of Experimental Spectroscopic Data with Computational Predictions

The integration of experimental spectroscopic data with computational predictions, often using Density Functional Theory (DFT), has become a powerful strategy for a more comprehensive understanding of molecular structure and properties. nih.govmdpi.com This approach can be particularly valuable for a molecule like this compound, where detailed experimental studies may be limited.

Computational methods can be used to:

Predict Spectroscopic Properties: Calculate NMR chemical shifts, vibrational frequencies (FT-IR and Raman), and electronic transitions (UV-Vis). nih.govmdpi.com Comparison of these theoretical predictions with experimental spectra can aid in the assignment of spectral features and validate the computational model.

Determine Conformational Preferences: Explore the potential energy surface of the molecule to identify stable conformers and estimate their relative energies. This can help in interpreting experimental data, such as temperature-dependent NMR spectra.

Elucidate Reaction Mechanisms: Model reaction pathways and calculate the energies of reactants, transition states, and products to provide insights into reaction kinetics and thermodynamics. nih.gov

For instance, DFT calculations could be employed to model the vibrational spectra of different possible conformers of this compound. By comparing the calculated spectra with the experimental FT-IR and Raman data, the dominant conformation in the solid state or in solution could be identified. Similarly, calculated NMR chemical shifts can assist in the unambiguous assignment of signals in the experimental spectrum. This synergistic approach provides a more robust and detailed picture of the molecule's behavior than either experiment or theory alone.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For aromatic compounds like methyl (3-iodophenyl)carbamate, these calculations can elucidate the influence of substituents on the benzene (B151609) ring's electron distribution and bonding characteristics.

The molecular orbitals of benzene and its derivatives are a key aspect of their electronic structure. libretexts.orgmasterorganicchemistry.comlibretexts.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important in determining a molecule's reactivity and its absorption of light. In substituted benzenes, the energies and shapes of these frontier orbitals are modulated by the substituents. For this compound, the HOMO is likely to have significant contributions from the phenyl ring and the nitrogen of the carbamate (B1207046), while the LUMO will be influenced by the antibonding orbitals of the aromatic system and the carbonyl group.

Natural Bond Orbital (NBO) analysis is a computational technique that can provide a detailed picture of the bonding within a molecule. For a molecule like this compound, NBO analysis would likely reveal the delocalization of the nitrogen lone pair into the carbonyl group, a characteristic feature of the carbamate linkage, as well as the polarization of the C-I bond.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and interactions. For this compound, a key conformational feature is the rotation around the C(aryl)-N bond and the C-N bond of the carbamate group.

Studies on N-phenylcarbamates and related amides have shown that the barrier to rotation around the C(aryl)-N bond can be influenced by the substituents on the aryl ring. nd.edund.edu Electron-withdrawing groups tend to lower the rotational barrier, while electron-donating groups increase it. nd.edu Given that iodine is an electron-withdrawing group, it is expected to lower the rotational barrier for the C(aryl)-N bond in this compound compared to an unsubstituted phenylcarbamate.

The rotation around the carbamate C-N bond is also a significant conformational process. Carbamates can exist as syn and anti rotamers. nd.edu Computational studies on N-phenylcarbamates have shown that the energy barrier for this rotation is typically in the range of 10-16 kcal/mol. nd.edu The relative stability of the syn and anti conformers can be influenced by steric and electronic factors.

A potential energy surface (PES) scan can be computationally generated to map the energy of the molecule as a function of one or more dihedral angles. researchgate.netq-chem.comvisualizeorgchem.comresearchgate.netmolcalx.com.cn For this compound, a PES scan of the C-N bond rotation would reveal the energy minima corresponding to the stable conformers and the transition states connecting them.

Table 1: Calculated Rotational Barriers for Analogous Carbamates and Amides

CompoundRotational Barrier (kcal/mol)MethodReference
N-phenylcarbamate12.5Experimental (NMR) nd.edu
N-alkylcarbamate~16Experimental (NMR) nd.edu
N-(2-pyrimidyl)carbamate<9Experimental (NMR) nd.edu
Formamide>18 msu.edu

This table presents data for analogous compounds to infer the expected rotational barrier in this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions and for characterizing the high-energy transition states that govern reaction rates. researchgate.netrsc.orgrsc.orgcolab.wskuleuven.beacs.orgnih.govresearchgate.netresearchgate.netacs.orgnih.gov

One common method for synthesizing carbamates is the reaction of an isocyanate with an alcohol. kuleuven.beresearchgate.netresearchgate.net In the case of this compound, a plausible synthetic route would involve the reaction of 3-iodophenyl isocyanate with methanol (B129727). Computational modeling of this reaction would likely proceed through a mechanism involving the nucleophilic attack of the methanol oxygen on the carbonyl carbon of the isocyanate. The reaction can be catalyzed by the involvement of additional alcohol molecules acting as a proton shuttle. kuleuven.be

Another synthetic route involves the reaction of an amine with carbon dioxide and an alkylating agent. rsc.orgrsc.org For this compound, this could involve the reaction of 3-iodoaniline (B1194756) with carbon dioxide to form a carbamate intermediate, which is then methylated.

The transition state of a reaction is a critical point on the potential energy surface. researchgate.nettamu.edu Computational methods can be used to locate and characterize these transition states, providing information about the activation energy of the reaction. For the formation of this compound from 3-iodophenyl isocyanate and methanol, the transition state would involve the partial formation of the O-C bond and the partial breaking of the N=C bond of the isocyanate.

Table 2: Calculated Activation Energies for Analogous Carbamate Formation Reactions

ReactantsProductActivation Energy (kcal/mol)Computational MethodReference
CO2 + EthanolamineCarbamate~8-12Ab initio researchgate.netcolab.ws
Phenyl isocyanate + AlcoholsUrethane-DFT acs.org

This table presents data for analogous reactions to infer the expected activation energy for the synthesis of this compound.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how molecules interact with each other and with their environment over time. nih.gov For a compound like this compound, MD simulations can reveal important information about its behavior in solution and its potential to interact with biological macromolecules.

A key intermolecular interaction involving iodinated aromatic compounds is halogen bonding. acs.org The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen. MD simulations can be used to study the geometry and strength of these halogen bonds.

In a solvent, MD simulations can predict how solvent molecules arrange themselves around the solute and can provide insights into the solubility of the compound. For this compound, simulations in a polar solvent like water would show the interactions of water molecules with the polar carbamate group, while in a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces.

MD simulations are also widely used to study the binding of small molecules to proteins. mdpi.com If this compound were to be investigated as a potential drug candidate, MD simulations could be used to predict its binding mode and affinity to a target protein.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Spectroscopic Properties

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications. nih.govresearchgate.netresearchgate.netresearchgate.netutm.my

DFT calculations can be used to predict various reactivity descriptors for this compound. These descriptors, such as the HOMO and LUMO energies, the HOMO-LUMO gap, and various reactivity indices, can provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net

DFT can also be used to predict spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra. researchgate.netacs.orgacs.orgoptica.orgresearchgate.netnih.govlibretexts.orgmdpi.comyoutube.comresearchgate.net By calculating the vibrational frequencies, one can assign the peaks in an experimental IR or Raman spectrum to specific molecular motions. Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which can then be used to simulate the UV-Vis absorption spectrum. researchgate.netmdpi.comyoutube.comresearchgate.net For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption, which are expected to be in the UV region due to the presence of the aromatic ring.

Table 3: Predicted Spectroscopic Data for Analogous Iodinated Aromatic Compounds

CompoundSpectroscopic PropertyPredicted ValueComputational MethodReference
IodonitrobenzeneAnharmonic Vibrational FrequenciesVariousDFT (B3LYP) researchgate.net
BenzeneElectronic Transitions (UV-Vis)4.9 eV, 6.19 eV, 6.96 eVVarious nih.gov
FluorobenzeneExcited-state GeometriesC-C bond length: ~1.43 ÅDFT/TD-DFT acs.org

This table presents data for analogous compounds to infer the expected spectroscopic properties of this compound.

Role As a Synthon and Precursor in Complex Organic Synthesis

Applications in the Modular Construction of Multifunctional Organic Molecules

The structure of methyl (3-iodophenyl)carbamate is inherently suited for the modular construction of complex organic molecules. The presence of the iodine atom on the phenyl ring provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the sequential and controlled introduction of different functional groups and molecular fragments, a cornerstone of modular synthesis.

The iodinated phenyl ring serves as a key platform for transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura, Sonogashira, and Heck coupling reactions can be employed to introduce alkyl, aryl, alkynyl, and vinyl substituents at the C3 position of the phenyl ring. This strategic placement of substituents is crucial for building molecular complexity and fine-tuning the electronic and steric properties of the target molecule. The ability to perform these reactions under relatively mild conditions preserves the integrity of the carbamate (B1207046) functionality for subsequent transformations.

Precursor for Heterocyclic Scaffolds in Chemical Biology Research

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. This compound serves as a valuable precursor for the synthesis of various heterocyclic scaffolds, which are of significant interest in chemical biology research.

The combination of the iodo and carbamate groups on the aromatic ring allows for a range of cyclization strategies. For example, the iodine atom can be exploited in palladium-catalyzed intramolecular cyclization reactions, such as the Larock indole (B1671886) synthesis or related annulation processes. In these reactions, the carbamate nitrogen or a suitably positioned substituent can act as the internal nucleophile, leading to the formation of fused or appended heterocyclic rings. This approach provides a direct route to complex polycyclic aromatic systems that are otherwise challenging to synthesize.

Furthermore, the carbamate group itself can be transformed into other functionalities that can participate in cyclization reactions. For instance, hydrolysis of the carbamate to the corresponding amine, followed by reaction with a suitable dielectrophile, can lead to the formation of various nitrogen-containing heterocycles. The strategic positioning of the iodine atom allows for further functionalization of the heterocyclic core, enabling the creation of diverse molecular libraries for screening in chemical biology applications.

Utilisation of the Carbamate Function as a Protecting Group for Amines and Amino Acids

The carbamate functional group is widely recognized for its role as a robust and versatile protecting group for amines. masterorganicchemistry.comchem-station.com In the context of this compound, the methyl carbamate moiety effectively "masks" the reactivity of the aniline (B41778) nitrogen, preventing it from undergoing unwanted side reactions during multi-step synthetic sequences. masterorganicchemistry.comchem-station.com This is particularly crucial when performing reactions at other sites of the molecule, such as the iodinated position.

Carbamates, in general, are favored as protecting groups because they are stable to a wide range of reaction conditions, yet can be removed under specific and often mild conditions. masterorganicchemistry.comchem-station.com The methyl carbamate group can be cleaved to regenerate the free amine through various methods, including basic or acidic hydrolysis, or by treatment with specific reagents like trimethylsilyl (B98337) iodide. synarchive.comorganic-chemistry.org This orthogonality allows for the selective deprotection of the amine in the presence of other sensitive functional groups.

While the primary focus is on the protection of the aniline nitrogen within the this compound structure itself, the principles extend to its use in protecting other primary and secondary amines, including those found in amino acids. The stability and predictable cleavage of the carbamate group are essential for the successful synthesis of peptides and other complex molecules containing amine functionalities. masterorganicchemistry.com

Protecting Group Common Abbreviation Typical Deprotection Conditions
tert-ButoxycarbonylBocStrong acid (e.g., trifluoroacetic acid) masterorganicchemistry.com
CarboxybenzylCbz or ZCatalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com
9-FluorenylmethyloxycarbonylFmocBase (e.g., piperidine) masterorganicchemistry.com
Methyl Carbamate-Basic or acidic hydrolysis, TMSI synarchive.comorganic-chemistry.org

Strategic Deployment in Directed Ortho-Metalation Chemistry

Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.org The carbamate group, particularly the O-carbamate, is recognized as one of the most powerful directing groups in DoM chemistry. nih.govacs.org

In the case of this compound, the carbamate group can direct the metalation to the C2 and C4 positions of the phenyl ring. The choice of the metalating agent and reaction conditions can influence the regioselectivity of this process. The resulting aryllithium species can then react with a wide variety of electrophiles, such as aldehydes, ketones, alkyl halides, and carbon dioxide, to introduce new functional groups at the ortho position.

Development of Methyl 3 Iodophenyl Carbamate Analogues and Derivatives

Systematic Structural Modifications on the Phenyl Ring

Systematic structural modifications on the phenyl ring of methyl (3-iodophenyl)carbamate have been explored to understand the influence of various substituents on the compound's properties. The introduction of different functional groups at various positions on the aromatic ring can significantly alter its electronic and steric characteristics, thereby affecting its reactivity and potential biological activity.

Research has demonstrated the synthesis of a variety of substituted methyl phenylcarbamates. These studies often involve the reaction of a substituted aniline (B41778) with a methylating agent for the carbamate (B1207046) formation. The nature and position of the substituent on the phenyl ring have been shown to influence the reaction yield and the properties of the resulting carbamate. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the reactivity of the aromatic ring and the carbamate functional group.

A study on the synthesis of N-phenylcarbamates reported the preparation of several derivatives with substituents on the phenyl ring. The yields of these reactions were found to be dependent on the electronic nature and steric bulk of the substituents. For example, methoxy (B1213986) and trifluoromethyl groups at different positions on the phenyl ring resulted in varying reaction efficiencies. rsc.org

Table 1: Examples of Synthesized Methyl Phenylcarbamate Derivatives with Phenyl Ring Modifications

Compound NameSubstituent(s) on Phenyl RingReference
Methyl (4-iodophenyl)carbamate4-iodo rsc.org
Methyl (4-methoxyphenyl)carbamate4-methoxy rsc.org
Methyl (3-methoxyphenyl)carbamate3-methoxy rsc.org
Methyl (4-trifluoromethylphenyl)carbamate4-trifluoromethyl rsc.org
Methyl (3-chloro-5-bromophenyl)carbamate3-chloro, 5-bromo rsc.org
Methyl (3-chloro-4-methylphenyl)carbamate3-chloro, 4-methyl rsc.org

This table is for illustrative purposes and includes examples of related compounds to demonstrate the types of modifications made to the phenyl ring in similar carbamate structures.

Variations and Substitutions at the Carbamate Nitrogen and Oxygen

Modifications at the carbamate nitrogen and oxygen atoms of the this compound scaffold represent another important avenue for the development of new analogues. These changes can influence the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.

N-Alkylation and N-Arylation: The substitution of the hydrogen atom on the carbamate nitrogen with alkyl or aryl groups can lead to secondary or tertiary carbamates. These modifications can impact the compound's conformational flexibility and its ability to act as a hydrogen bond donor. The synthesis of N-aryl carbamates has been achieved through palladium-catalyzed cross-coupling reactions. mit.edu However, the isolation of N-aryl-O-phenyl carbamates can be challenging due to their potential instability during chromatographic purification. mit.edu The reactivity of phenylcarbamates can be chemoselective, with primary amine-derived carbamates reacting to form ureas, while secondary amine-derived carbamates can be more stable. nih.govacs.org

Table 2: General Strategies for Carbamate Modifications

Modification TypeGeneral Synthetic ApproachPotential Impact on PropertiesReference
N-Alkylation/N-ArylationPalladium-catalyzed cross-coupling of aryl halides with carbamates.Alters hydrogen bonding, conformational flexibility, and stability. mit.eduresearchgate.net
Ester VariationReaction of amines with CO2 and different alcohols/halides.Influences lipophilicity, solubility, and metabolic stability. organic-chemistry.orgnih.gov

Synthesis of Chiral Derivatives and Enantioselective Approaches

The introduction of chirality into the structure of this compound analogues can lead to compounds with stereospecific interactions with biological targets. This has prompted the development of synthetic methods for chiral carbamates and enantioselective approaches to their preparation.

The synthesis of chiral carbamates can be achieved by using chiral starting materials, such as chiral amines or alcohols, in the carbamate formation reaction. ukzn.ac.za For instance, the reaction of a chiral amine with a chloroformate can yield a chiral carbamate.

More advanced enantioselective approaches aim to create chiral centers during the synthesis with a high degree of stereocontrol. Copper-catalyzed asymmetric ring-opening reactions of cyclic diaryliodoniums with carbon dioxide and amines have been reported to provide access to axially chiral carbamates with high yields and enantioselectivities. rsc.org Another strategy involves the desymmetric copolymerization of meso-epoxides with carbon dioxide to form polycarbonates, which can then be degraded with amines to yield optically active carbamates. nih.gov These methods offer powerful tools for the synthesis of a wide range of chiral carbamate scaffolds.

Exploration of Structure-Reactivity Relationships within Series of Derivatives

The systematic development of this compound analogues has enabled the exploration of structure-reactivity relationships (SAR). By comparing the chemical or biological properties of a series of related compounds, researchers can deduce the influence of specific structural features on their activity.

For example, in a series of 3-(N-phenylcarbamoyl)ecgonine methyl ester analogues, the nature of the substituent on the phenyl ring was found to significantly affect their ability to inhibit cocaine binding and dopamine (B1211576) uptake. nih.gov A nitro group at the 3'-position of the phenyl ring resulted in the most potent analogue, highlighting the importance of electronic effects at this position. nih.gov

Advanced Methodological Developments and Interdisciplinary Research Approaches

Integration of Flow Chemistry Techniques for Efficient Synthesis

Continuous flow chemistry has emerged as a powerful technology, offering numerous advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, and greater scalability. beilstein-journals.org The synthesis of carbamates, including aryl carbamates like Methyl (3-iodophenyl)carbamate, is well-suited for adaptation to flow processes.

One notable approach involves the use of a continuous flow process that couples a Curtius rearrangement with biocatalytic impurity tagging to produce valuable Cbz-carbamate products. beilstein-journals.org This method has been successfully applied to a range of acid substrates, demonstrating its potential for generating diverse carbamate (B1207046) structures with high yield and purity. beilstein-journals.org While not explicitly demonstrated for this compound, the principles of this telescoped flow process are directly applicable. For instance, 3-iodobenzoic acid could potentially be converted to the corresponding acyl azide (B81097), which would then undergo a Curtius rearrangement in a heated flow reactor to form the isocyanate intermediate. This intermediate could then be trapped in-line with methanol (B129727) to yield this compound.

The use of packed-bed reactors containing heterogeneous reagents is another key aspect of flow chemistry that can enhance the synthesis of carbamate derivatives. beilstein-journals.org For example, a flow process utilizing a column of potassium carbonate has been shown to effectively catalyze Michael addition reactions of carbamates. beilstein-journals.org This highlights the potential for downstream functionalization of this compound in a continuous fashion.

Table 1: Potential Flow Chemistry Approaches for this compound Synthesis

Reaction Step Flow Chemistry Technique Potential Advantages Relevant Research Findings
Curtius Rearrangement of 3-Iodobenzoyl AzideHeated microreactor or coil reactorPrecise temperature control, rapid reaction times, safe handling of azide intermediates.Continuous flow Curtius rearrangement has been demonstrated for various acid substrates to produce carbamates. beilstein-journals.org
Isocyanate TrappingIn-line mixing with methanolImmediate trapping of the reactive isocyanate, minimizing side reactions.Telescoped flow processes effectively couple rearrangement and trapping steps. beilstein-journals.org
Downstream FunctionalizationPacked-bed reactor with a solid-supported catalystEase of product purification, catalyst recycling.Heterogeneous catalysis in flow has been used for Michael additions of carbamates. beilstein-journals.org

Electrochemical and Photochemical Methods for Carbamate Transformations

Electrochemical and photochemical methods offer green and efficient alternatives to traditional chemical transformations, often proceeding under mild conditions without the need for harsh reagents. nih.govacs.org

Electrochemical Synthesis:

The electrochemical synthesis of carbamates is a rapidly developing field. Nickel-catalyzed electrochemical amination of aryl halides presents a promising route for the formation of N-aryl bonds. nih.gov This method utilizes the ability of electrochemistry to control the redox state of the nickel catalyst, enabling the reaction to proceed at room temperature. nih.gov For the synthesis of N-aryl carbamates, this could involve the coupling of an amine with an aryl halide in the presence of carbon dioxide. An electrocatalyzed three-component cascade reaction of CO2, amines, and N-alkenylsulfonamides has also been developed for the synthesis of novel carbamate compounds. rsc.org

Furthermore, the Shono oxidation, an electrochemical method for the functionalization of C-H bonds adjacent to nitrogen atoms, has been applied to cyclic carbamates. nih.gov While not directly applicable to the synthesis of this compound, it demonstrates the potential of electrochemistry to effect selective transformations on the carbamate moiety.

Photochemical Transformations:

Photocatalysis has emerged as a powerful tool for the synthesis of O-aryl carbamates. Dual nickel photocatalysis enables the synthesis of O-aryl carbamates from aryl iodides or bromides, amines, and carbon dioxide under visible light at ambient pressure. acs.orgresearchgate.netnih.gov This method is particularly relevant for the synthesis of this compound, given the presence of the iodo-substituent on the aromatic ring. The reaction proceeds through a Ni(I-III) cycle, where the active catalyst is generated by a photocatalyst. acs.orgnih.gov

Aryl carbamates themselves can undergo photochemical rearrangements. The photo-Fries rearrangement of O-aryl carbamates, upon ultraviolet irradiation, can lead to the formation of aminobenzoates and hydroxybenzamides. electronicsandbooks.com This reaction proceeds from an excited singlet state and offers a pathway for the structural modification of the aryl carbamate core. electronicsandbooks.com Additionally, photosensitized nickel catalysis has been employed for the N-arylation of carbamates with aryl electrophiles at room temperature, providing an alternative to traditional palladium-catalyzed methods. organic-chemistry.org

Table 2: Electrochemical and Photochemical Approaches Relevant to this compound

Methodology Description Potential Application to this compound Key Research Findings
Dual Nickel PhotocatalysisSynthesis of O-aryl carbamates from aryl iodides, amines, and CO2 under visible light. acs.orgresearchgate.netnih.govDirect synthesis from 3-iodoaniline (B1194756), methanol, and CO2.Reaction proceeds via a Ni(I-III) cycle and is sensitive to the properties of the photocatalyst. acs.orgnih.gov
Electrochemical AminationNickel-catalyzed electrochemical coupling of aryl halides with amines. nih.govPotential for forming related N-aryl carbamate structures.Allows for reactions at room temperature by controlling the catalyst's redox state. nih.gov
Photo-Fries RearrangementPhotochemical rearrangement of O-aryl carbamates to form aminobenzoates and hydroxybenzamides. electronicsandbooks.comPost-synthesis modification of the this compound structure.Proceeds from an excited singlet state and can be influenced by reaction conditions. electronicsandbooks.com
Photosensitized Nickel CatalysisN-arylation of carbamates with aryl electrophiles at room temperature. organic-chemistry.orgSynthesis of more complex N-aryl carbamate derivatives.Provides an alternative to traditional palladium-catalyzed cross-coupling reactions. organic-chemistry.org

Development of Advanced Analytical Methods for Chemical Process Monitoring

The development of robust and efficient synthetic processes relies heavily on the ability to monitor reaction progress in real-time. Advanced analytical methods are crucial for understanding reaction kinetics, identifying intermediates, and ensuring product quality. While specific methods for monitoring the synthesis of this compound are not extensively documented, established techniques for reaction monitoring in organic synthesis are readily applicable.

Techniques such as in-situ Infrared (IR) spectroscopy , Raman spectroscopy , and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products without the need for sampling. For the synthesis of this compound, for example, the disappearance of the isocyanate peak in the IR spectrum would indicate the completion of the trapping reaction.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful offline techniques for analyzing reaction mixtures. These methods allow for the separation and quantification of all components, providing a detailed picture of the reaction's progress and the formation of any byproducts. For instance, GC-MS could be used to monitor the conversion of a starting material like 3-iodoaniline and the formation of the desired carbamate product. acs.org

Computational and Experimental Design for Tailored Chemical Properties

The synergy between computational modeling and experimental design offers a powerful paradigm for accelerating the discovery and optimization of molecules with desired properties.

Computational and Quantitative Structure-Activity Relationship (QSAR) Studies:

Computational methods, such as Density Functional Theory (DFT) , can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. d-nb.infonih.gov These calculations can help rationalize experimental observations and predict the behavior of related compounds. For example, DFT calculations can be used to investigate the rotational barriers of the carbamate C-N bond and the influence of substituents on the electronic properties of the aromatic ring. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.govepa.govmdpi.com By identifying key molecular descriptors that correlate with a particular outcome, QSAR models can be used to predict the properties of novel, untested compounds. For a class of compounds like aryl carbamates, QSAR models could be developed to predict properties such as receptor binding affinity or metabolic stability. nih.govnih.gov

Experimental Design (DoE):

Experimental Design (DoE) is a statistical approach for planning and analyzing experiments to efficiently determine the factors that have the most significant impact on a process and to optimize that process. researchgate.net Instead of varying one factor at a time, DoE allows for the simultaneous investigation of multiple variables. For the synthesis of this compound, DoE could be used to optimize reaction parameters such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurities. researchgate.net Response surface methodology, a collection of statistical and mathematical techniques based on fitting a polynomial equation to the experimental data, can be employed to visualize the relationship between the experimental variables and the response, thereby identifying the optimal reaction conditions. researchgate.net

Future Research Directions and Unexplored Avenues in Methyl 3 Iodophenyl Carbamate Chemistry

Emerging Paradigms in Organoiodine Chemistry

The field of organoiodine chemistry is undergoing a significant transformation, moving beyond the traditional use of organoiodine compounds as simple intermediates. A major paradigm shift involves the increasing use of hypervalent iodine compounds as versatile and environmentally benign reagents for a wide array of chemical transformations. nih.govacs.org These reagents are capable of facilitating oxidations, halogenations, C-C and C-heteroatom couplings, and rearrangements under mild conditions. nih.gov Future research could explore the conversion of Methyl (3-iodophenyl)carbamate into a hypervalent iodine reagent. Such a reagent would carry the carbamate (B1207046) functionality, potentially enabling the direct introduction of the methylcarbamate-phenyl group into various molecular scaffolds.

Another emerging area is the development of reactions that are catalytic in iodine. nih.gov This approach addresses the sustainability concern of using stoichiometric amounts of iodine reagents, which generate iodoarene byproducts. nih.gov Research efforts are focused on designing processes where the iodine catalyst is regenerated in situ, minimizing waste and improving atom economy. nih.gov Furthermore, the development of C-H iodination reactions using aryl iodides as mild iodinating agents via formal metathesis is a novel strategy. chinesechemsoc.org This could allow for the synthesis of more complex iodinated carbamates from readily available precursors.

The role of iodide as a promoter or co-catalyst in transition-metal-catalyzed reactions is also a growing area of interest. nih.gov In some nickel-catalyzed cross-coupling reactions, the addition of an iodide source has been shown to improve reactivity, possibly by facilitating electron transfer or promoting the formation of more active catalytic species. nih.gov This "iodide effect" could be systematically studied in reactions involving this compound to optimize and discover new transformations.

Potential for Novel Reactivity and Unconventional Transformations

The dual functionality of this compound presents opportunities for novel and unconventional chemical transformations. The carbon-iodine bond is a key site for reactivity, serving as a versatile handle for cross-coupling reactions. While palladium-catalyzed reactions are well-established, the exploration of other transition metals like nickel and copper could unlock new reactivity patterns. nih.govnih.gov For instance, copper-mediated fluorination of aryl iodides has been developed, suggesting that the iodo-group in this compound could potentially be replaced with fluorine to access fluorinated carbamates, which are of interest in medicinal chemistry. nih.gov

Recent studies have revealed that aryl iodides can play a dual role in certain catalytic cycles, acting as both an arylating reagent and a cocatalyst. ecust.edu.cn This unprecedented dual ability could be explored with this compound in cascade reactions, potentially leading to the efficient synthesis of complex nitrogen-containing heterocyclic compounds. ecust.edu.cn Furthermore, the concept of using organoiodine(III) compounds as nucleophilic organometalloids in reactions with arynes opens up new avenues for forming multiple carbon-carbon and carbon-iodine(III) bonds in a single step. acs.org Transforming this compound into such a reagent could enable the synthesis of extended π-conjugated systems incorporating the carbamate moiety. acs.org

The development of transition-metal-free reactions is another significant research direction. Photo-induced aromatic Finkelstein iodination reactions, which allow for the conversion of aryl bromides and chlorides to aryl iodides under mild, metal-free conditions, highlight the potential for light-mediated transformations. nih.gov While this compound is already an aryl iodide, this principle could be reversed or adapted to develop novel light-induced coupling reactions involving the C-I bond.

Conceptual Contributions to Polymer Science and Materials Chemistry (as building blocks)

This compound is a promising building block for the synthesis of advanced polymers and materials due to its unique structural features. youtube.comambeed.com The presence of the iodine atom allows it to act as a monomer in various polymerization reactions. For example, iodinated monomers are used to impart radiopacity to polymers for medical and dental applications. researchgate.net Copolymers incorporating iodine-containing units have shown excellent X-ray radiopacity, making them suitable for use in implants. researchgate.net The polymerization of a monomer like this compound, or a derivative, with common monomers such as methyl methacrylate (B99206) could lead to new radiopaque acrylic polymers. researchgate.net

The carbamate group itself is an emerging backbone for constructing sequence-defined, abiotic polymers. acs.org Carbamate backbones are generally more rigid than peptide backbones, and they can exhibit stable cis configurations of the amide bond, a feature that is less common in peptides. acs.org This structural rigidity can be exploited to design new functional materials with controlled folding and self-assembly properties. acs.org As a bifunctional building block, this compound could be used to create well-defined block copolymers. youtube.com The iodo-group could serve as a site for controlled radical polymerization techniques, while the carbamate functionality could be incorporated into the polymer backbone or serve as a reactive handle for further modification.

Furthermore, the development of iodine-functionalized hyper-crosslinked polymers has demonstrated the utility of incorporating iodine into robust polymer networks. rsc.org These materials can act as recyclable heterogeneous catalysts for various chemical transformations. rsc.org By analogy, polymers derived from this compound could be designed to act as catalyst supports or as materials with specific adsorption properties, for instance, for the capture of radioactive iodine from waste streams. researchgate.net

Table 1: Potential Polymer Architectures from this compound

Polymer TypePotential Synthetic RouteKey FeaturePotential Application
Radiopaque CopolymersFree radical copolymerization with acrylic monomersHigh iodine contentMedical and dental implants researchgate.net
Sequence-Defined PolycarbamatesIterative solid-phase synthesisControlled sequence and foldingFunctional materials, nanotechnology acs.org
Block CopolymersControlled radical polymerization (e.g., ATRP, RAFT) initiated from the C-I bondSelf-assembly into nanostructuresSynthetic rubbers, advanced plastics youtube.com
Hyper-crosslinked PolymersFriedel-Crafts reaction of the aromatic ringHigh surface area, catalytic activityHeterogeneous catalysis, sorbents rsc.org

Challenges and Opportunities in Sustainable Carbamate Synthesis Research

The synthesis of carbamates has traditionally relied on hazardous reagents like phosgene (B1210022) and isocyanates, posing significant safety and environmental challenges. rsc.orgnih.gov A major opportunity lies in the development of sustainable synthetic routes that avoid these toxic intermediates. rsc.org One of the most promising green alternatives is the use of carbon dioxide (CO₂) as a C1 feedstock. nih.govacs.org The reaction of amines, CO₂, and alkyl halides is a well-established method, and optimizing this process for the synthesis of aryl carbamates like this compound is a key research goal. acs.org Challenges in CO₂-based synthesis include the need for high pressures or temperatures and the development of efficient, recyclable catalysts. acs.org

Recent advancements focus on overcoming these limitations. The development of continuous flow processes for carbamate synthesis offers a safer and more efficient alternative to batch reactions, with reduced reaction times and easier purification. acs.org Another strategy involves the use of novel catalytic systems. For example, a method utilizing tert-butoxide lithium as the sole base for the direct synthesis of carbamates from Boc-protected amines has been reported, completely avoiding toxic reagents and metal catalysts. rsc.org Adapting such methodologies for the synthesis of this compound from the corresponding Boc-protected aniline (B41778) would be a significant step towards a more sustainable process.

Table 2: Comparison of Carbamate Synthesis Methods

MethodReagentsAdvantagesChallenges & Disadvantages
Traditional MethodPhosgene/Isocyanates, AlcoholsHigh reactivity, well-establishedHighly toxic reagents, safety hazards rsc.orgnih.gov
CO₂-Based SynthesisAmines, CO₂, Alkyl Halides, BaseUses renewable feedstock, less toxic acs.orgOften requires high pressure/temperature, catalyst needed acs.org
Boc-Amine RouteBoc-protected Amines, Base, AlcoholsMetal-free, avoids phosgene/isocyanates rsc.orgRequires pre-functionalized starting material
Continuous FlowAmines, CO₂, Alkyl Halides, BaseFaster, safer, improved yields acs.orgRequires specialized equipment

Q & A

Q. What are the standard synthetic routes for Methyl (3-iodophenyl)carbamate, and what factors influence yield?

this compound can be synthesized via carbamate formation reactions, typically involving the reaction of 3-iodoaniline with methyl chloroformate or via a carbamoylation step using phosgene derivatives. Key factors affecting yield include:

  • Reaction temperature : Lower temperatures (0–5°C) minimize side reactions like hydrolysis .
  • Solvent choice : Anhydrous solvents (e.g., dichloromethane) reduce moisture interference .
  • Catalysts : Base catalysts like triethylamine improve nucleophilic attack efficiency . Purification via column chromatography or recrystallization is critical to isolate the product .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the carbamate linkage and aryl iodide substitution .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., C8_8H8_8INO2_2: theoretical ~280.96 g/mol) .
  • HPLC/GC : Quantify purity and detect impurities; GC precision for carbamates shows intra-day RSD <1% .

Q. How should this compound be stored to ensure stability?

  • Store in airtight containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis .
  • Avoid exposure to oxidizers, as carbamates may decompose under oxidative conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Structural analogs : Subtle differences in substituents (e.g., halogen position) drastically alter activity .
  • Assay conditions : Standardize cell lines, incubation times, and solvent controls (DMSO toxicity thresholds) .
  • Computational validation : Use molecular docking to predict binding affinity to targets (e.g., enzymes) and validate with in vitro assays .

Q. How can reaction pathways for this compound be optimized for scalability?

  • Flow chemistry : Continuous synthesis reduces batch variability and improves heat management .
  • Catalyst screening : Heterogeneous catalysts (e.g., immobilized lipases) enhance recyclability and reduce costs .
  • DoE (Design of Experiments) : Statistically optimize parameters (e.g., stoichiometry, temperature) to maximize yield .

Q. What mechanistic insights explain the electrophilic substitution behavior of this compound?

The iodine substituent acts as a directing group, favoring electrophilic attack at the para position. For example:

  • Nitration : Concentrated HNO3_3/H2_2SO4_4 introduces nitro groups at the 4-position, confirmed by X-ray crystallography .
  • Suzuki coupling : Pd-catalyzed cross-coupling replaces iodine with aryl boronic acids, enabling diversification .

Q. How do structural modifications impact the pharmacokinetic properties of this compound?

  • Lipophilicity : Introducing electron-withdrawing groups (e.g., -NO2_2) reduces logP, affecting membrane permeability .
  • Metabolic stability : In vitro liver microsome assays identify susceptible sites (e.g., carbamate hydrolysis) .
  • Prodrug design : Masking the carbamate as a tert-butyl group enhances oral bioavailability .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

  • GHS compliance : Classify as skin irritant (Category 2) and avoid dust formation to prevent inhalation risks .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis .
  • Waste disposal : Neutralize residues with alkaline hydrolysis (NaOH/ethanol) before disposal .

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